molecular formula C10H19NO B14157736 1-(4-Methylpiperidin-1-yl)butan-1-one CAS No. 57150-31-9

1-(4-Methylpiperidin-1-yl)butan-1-one

Cat. No.: B14157736
CAS No.: 57150-31-9
M. Wt: 169.26 g/mol
InChI Key: SEXYCMHETBVTFR-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C₁₀H₁₉NO. It is a member of the piperidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by a piperidine ring substituted with a butanone group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(4-Methylpiperidin-1-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with butanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods often involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

1-(4-Methylpiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring is modified by introducing different substituents. Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)butan-1-one has a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic processes that are influenced by the compound’s presence.

Comparison with Similar Compounds

1-(4-Methylpiperidin-1-yl)butan-1-one can be compared with other similar compounds such as:

    4-(4-Methylpiperidin-1-yl)butan-1-amine: This compound has a similar structure but contains an amine group instead of a ketone group, leading to different chemical properties and applications.

    1-(4-Methylpiperidin-1-yl)propan-1-one:

    4-Methylpiperidine: The parent compound of this compound, used as a building block in various chemical syntheses.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

57150-31-9

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)butan-1-one

InChI

InChI=1S/C10H19NO/c1-3-4-10(12)11-7-5-9(2)6-8-11/h9H,3-8H2,1-2H3

InChI Key

SEXYCMHETBVTFR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCC(CC1)C

Origin of Product

United States

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